Trimethyl[(naphthalen-2-yl)methyl]stannane
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Overview
Description
Trimethyl[(naphthalen-2-yl)methyl]stannane is an organotin compound with the chemical formula C13H16Sn. It is known for its applications in organic synthesis, particularly in reactions that establish carbon-carbon or carbon-halogen bonds. This compound is a colorless liquid with a relative molecular mass of 366.13 g/mol, a melting point of -30°C, and a boiling point of 100°C at 0.5 mmHg .
Preparation Methods
The preparation of Trimethyl[(naphthalen-2-yl)methyl]stannane involves several steps:
Synthesis of 2-naphthyl methyl bromide: This is achieved by reacting naphthalene with methyl bromide.
Formation of 2-naphthylmethanylzinc: The 2-naphthyl methyl bromide is then reacted with methyl gallium to produce 2-naphthylmethanylzinc.
Reaction with trimethylchlorosilane: The 2-naphthylmethanylzinc is further reacted with trimethylchlorosilane to generate trimethyl-2-naphthyl-methanyltin.
Deprotonation: Finally, trimethyl-2-naphthyl-methanyltin is deprotonated using trimethyllithium to obtain this compound.
Chemical Reactions Analysis
Trimethyl[(naphthalen-2-yl)methyl]stannane undergoes various types of chemical reactions:
Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace a leaving group in a substrate.
Reduction Reactions: This compound can be reduced to form different organotin compounds.
Coupling Reactions: It is also involved in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include trimethylchlorosilane, trimethyllithium, and various organometallic reagents. The major products formed from these reactions are typically other organotin compounds or complex organic molecules .
Scientific Research Applications
Trimethyl[(naphthalen-2-yl)methyl]stannane has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-halogen bonds.
Polymer Curing:
Antimicrobial Properties: It has been studied for its anti-mold and anti-bacterial properties, making it useful in various industrial applications.
Electronic Materials: This compound is also explored for its potential use in electronic materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[(naphthalen-2-yl)methyl]stannane involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Trimethyl[(naphthalen-2-yl)methyl]stannane can be compared with other similar organotin compounds such as:
Trimethyl(2-thienyl)stannane: Similar in structure but contains a thiophene ring instead of a naphthalene ring.
Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane: Similar but with an additional methyl group on the naphthalene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organotin compounds .
Properties
CAS No. |
61760-08-5 |
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Molecular Formula |
C14H18Sn |
Molecular Weight |
305.00 g/mol |
IUPAC Name |
trimethyl(naphthalen-2-ylmethyl)stannane |
InChI |
InChI=1S/C11H9.3CH3.Sn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;;;/h2-8H,1H2;3*1H3; |
InChI Key |
DECUXVVSGZRQBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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